molecular formula C8H9Cl2NO B12085031 2-(2,3-Dichlorophenoxy)ethanamine

2-(2,3-Dichlorophenoxy)ethanamine

Cat. No.: B12085031
M. Wt: 206.07 g/mol
InChI Key: XEKXAEHFMUNHJJ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)ethanamine (CAS 67851-52-9) is a substituted phenoxyethylamine with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . Its structure features a phenoxy ring substituted with chlorine atoms at the 2- and 3-positions, linked to an ethylamine group. This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)ethanamine

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2

InChI Key

XEKXAEHFMUNHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)ethanamine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .

  • Step 1: Formation of 2-(2,3-Dichlorophenoxy)ethanol

      Reactants: 2,3-dichlorophenol and ethylene oxide

      Conditions: Presence of a base (e.g., sodium hydroxide)

      Product: 2-(2,3-Dichlorophenoxy)ethanol

  • Step 2: Amination

      Reactants: 2-(2,3-Dichlorophenoxy)ethanol and ammonia

      Conditions: Elevated temperature and pressure

      Product: 2-(2,3-Dichlorophenoxy)ethanamine

Industrial Production Methods

In industrial settings, the production of 2-(2,3-Dichlorophenoxy)ethanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(2,3-Dichlorophenoxy)ethanamine serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients. Notably, it is involved in the production of:

  • Carvedilol : A non-selective beta-blocker used for treating heart failure and hypertension. The synthesis typically involves reactions where 2-(2,3-Dichlorophenoxy)ethanamine is combined with other chemical entities to produce the final pharmaceutical product .
  • Tamsulosin : An alpha-1 adrenergic antagonist primarily used for treating benign prostatic hyperplasia. The compound's structure allows it to be effectively utilized in the synthetic pathways leading to Tamsulosin .

Agricultural Applications

2. Herbicide Development

The compound is also explored for its potential use in developing herbicides. Its structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid suggests that it may exhibit similar properties in controlling broadleaf weeds while being selective towards grasses . Research indicates that derivatives of dichlorophenoxy compounds can influence plant growth regulation, potentially leading to new formulations that enhance crop yield and manage weed populations effectively .

Case Studies

Case Study 1: Synthesis Efficiency

A study documented the efficiency of synthesizing Carvedilol using 2-(2,3-Dichlorophenoxy)ethanamine as an intermediate. The process involved multi-step reactions that optimized yield and purity. The results indicated a significant reduction in production costs due to the availability of raw materials and improved reaction conditions .

Case Study 2: Herbicidal Properties

Research examining the herbicidal properties of dichlorophenoxy compounds demonstrated that 2-(2,3-Dichlorophenoxy)ethanamine could affect plant growth patterns significantly. In controlled experiments, variations of this compound showed pronounced effects on seedling development, suggesting its potential application as a growth regulator or herbicide .

Data Tables

Application AreaSpecific UseKey Benefits
PharmaceuticalIntermediate for CarvedilolEffective treatment for heart failure
PharmaceuticalIntermediate for TamsulosinAlleviates urinary symptoms
AgriculturePotential herbicideSelective weed control

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula M.W. (g/mol) Substituent Positions Key Differences
2-(2,3-Dichlorophenoxy)ethanamine 67851-52-9 C₈H₉Cl₂NO 206.07 2,3-Cl on phenoxy ring Parent compound; neutral amine
2-(3,4-Dichlorophenoxy)ethanamine 38949-70-1 C₈H₉Cl₂NO 206.07 3,4-Cl on phenoxy ring Isomeric Cl positions alter polarity
2-(3-Chlorophenoxy)ethylamine 6488-00-2 C₈H₁₀ClNO 171.62 3-Cl on phenoxy ring Monochloro substitution; lower M.W.
2,6-Dichlorophenethylamine 14573-23-0 C₈H₁₀Cl₂N 206.08 2,6-Cl on phenyl ring Chlorines on phenyl, not phenoxy group
[2-(3-Chlorophenoxy)ethyl]ethylamine 90945-04-3 C₁₀H₁₅Cl₂NO 236.14 3-Cl + ethylamine branching Ethyl group increases lipophilicity

Key Observations :

  • Chlorine Position : The position of chlorine atoms significantly impacts electronic properties. For example, 2,3-dichloro substitution (target compound) creates a sterically hindered and electron-deficient ring compared to 3,4-dichloro isomers .
  • Functional Groups: Compounds with phenoxyethylamine backbones (e.g., 2-(3-chlorophenoxy)ethylamine) exhibit higher solubility in polar solvents than phenyl-substituted analogs (e.g., 2,6-dichlorophenethylamine) due to the oxygen atom’s polarity .
  • Biological Activity: The ethylamine group in 2-(2,3-dichlorophenoxy)ethanamine is critical for receptor binding in neurotransmitter analogs, whereas branching (e.g., ethyl substitution in CAS 90945-04-3) may reduce bioavailability .

Biological Activity

2-(2,3-Dichlorophenoxy)ethanamine is a compound that has garnered attention in various fields of biological research due to its potential applications and effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-(2,3-Dichlorophenoxy)ethanamine is characterized by its dichlorophenoxy group attached to an ethanamine backbone. The synthesis typically involves the reaction of 2,3-dichlorophenol with ethylene diamine under controlled conditions. This compound serves as a versatile building block in organic synthesis and has been explored for its herbicidal properties.

Biological Activity Overview

The biological activity of 2-(2,3-Dichlorophenoxy)ethanamine can be categorized into several key areas:

  • Herbicidal Activity : The compound exhibits significant herbicidal effects, particularly against broadleaf weeds. It operates by inhibiting specific biochemical pathways in plants, leading to growth cessation.
  • Neurotoxicity : Studies have indicated that compounds related to 2-(2,3-Dichlorophenoxy)ethanamine may have neurotoxic effects. This is particularly relevant in the context of agricultural exposure where such chemicals are utilized.
  • Endocrine Disruption : There is evidence suggesting that this compound may act as an endocrine disruptor, affecting hormonal balance in exposed organisms.

The mechanisms through which 2-(2,3-Dichlorophenoxy)ethanamine exerts its biological effects include:

  • Inhibition of Plant Growth : The compound interferes with auxin transport and metabolism in plants, leading to abnormal growth patterns.
  • Neurotoxic Pathways : Research has shown that similar compounds can disrupt neurotransmitter function, potentially leading to neurodegenerative effects.
  • Endocrine Modulation : By mimicking or blocking hormone receptors, the compound may alter normal endocrine functions in various species.

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
NeurotoxicityIdentified neurotoxic effects in model organisms exposed to related compounds.
Herbicidal EfficacyDemonstrated effective herbicidal action against specific weed species.
Endocrine DisruptionEvidence of hormonal imbalances in test subjects following exposure.

Detailed Case Study Analysis

  • Neurotoxicity Assessment :
    A study evaluated the neurotoxic potential of related dichlorophenyl compounds. Results indicated significant alterations in behavior and neurological function in exposed rodents, suggesting a need for caution regarding human exposure during agricultural applications .
  • Herbicidal Effectiveness :
    In agricultural trials, 2-(2,3-Dichlorophenoxy)ethanamine demonstrated superior efficacy against common weeds compared to traditional herbicides. Its ability to inhibit growth at low concentrations highlights its potential as an environmentally friendly alternative .
  • Endocrine Impact Studies :
    Research focused on the endocrine-disrupting potential of phenoxy compounds revealed that exposure led to measurable changes in reproductive health markers among test subjects. These findings raise concerns about long-term ecological impacts .

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